molecular formula C16H17FN2O3S B11500742 Acetamide, N-benzyl-2-[(4-fluorobenzenesulfonyl)(methyl)amino]-

Acetamide, N-benzyl-2-[(4-fluorobenzenesulfonyl)(methyl)amino]-

Cat. No.: B11500742
M. Wt: 336.4 g/mol
InChI Key: JVYIQXPWIPRFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BENZYL-2-(N-METHYL4-FLUOROBENZENESULFONAMIDO)ACETAMIDE is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(N-METHYL4-FLUOROBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Benzyl Group: The benzyl group is introduced through a reaction involving benzyl chloride and a suitable nucleophile.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the appropriate amine with a sulfonyl chloride.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(N-METHYL4-FLUOROBENZENESULFONAMIDO)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-BENZYL-2-(N-METHYL4-FLUOROBENZENESULFONAMIDO)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-2-(N-METHYL4-FLUOROBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-fluorobenzamide
  • N-Benzyl-2-(2-chlorophenoxy)acetamide
  • N-Benzyl-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Uniqueness

N-BENZYL-2-(N-METHYL4-FLUOROBENZENESULFONAMIDO)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17FN2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

N-benzyl-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C16H17FN2O3S/c1-19(23(21,22)15-9-7-14(17)8-10-15)12-16(20)18-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20)

InChI Key

JVYIQXPWIPRFAI-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.